Fullerene Conjugation Capability: N-1-Adamantylmalonamide vs. N-1-Adamantylmaleimide as CNS Hybrid Precursors
N-1-Adamantylmalonamide (as N,N′-di(1-adamantyl)malondiamide) was directly reacted with C60 fullerene to yield 61-bis(1-adamantylcarbamoyl)-1,2-methano[60]fullerene. Intraperitoneal administration of this conjugate at 10 mg/kg produced a statistically significant antagonistic effect on haloperidol-induced catalepsy in mice, an established model for Parkinson's disease [1]. In contrast, N-1-adamantylmaleimide (AMI) has been evaluated only for in vitro anticancer activity, with no reported utility as a fullerene conjugate precursor or in CNS models [2]. This establishes a distinct application space for the malonamide derivative in the synthesis of neuroactive nanomaterials.
| Evidence Dimension | Utility as a precursor for CNS-active fullerene conjugates |
|---|---|
| Target Compound Data | Enabled synthesis of a fullerene hybrid with in vivo anti-cataleptic activity at 10 mg/kg (i.p.) |
| Comparator Or Baseline | N-1-Adamantylmaleimide (AMI): No fullerene conjugation or in vivo CNS activity reported |
| Quantified Difference | Qualitative (presence vs. absence of fullerene conjugation capability and resulting CNS activity) |
| Conditions | In vivo: haloperidol-induced catalepsy model in mice; synthetic reaction: C60, 1,8-diazabicyclo[5,4,0]-7-undecene |
Why This Matters
For research groups synthesizing CNS-targeted nanocarriers or antioxidant fullerene hybrids, N-1-adamantylmalonamide provides a validated synthetic route that its imide analog cannot replicate.
- [1] Okuda K, et al. Synthesis of 61-bis(1-adamantylcarbamoyl)-1,2-methano[60]fullerene and its antagonistic effect on haloperidol-induced catalepsy in mice. Bioorg Med Chem Lett. 2004;14(23):5787-5790. View Source
- [2] Wang JJ, et al. In vitro and in vivo growth inhibition of cancer cells by adamantylmaleimide derivatives. Anti-Cancer Drugs. 2002;13(6):615-622. View Source
